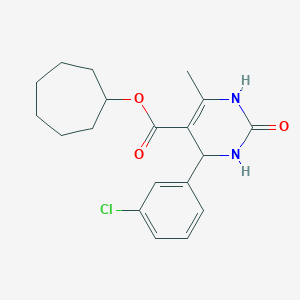![molecular formula C22H21BrN2O4S B394496 (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394496.png)
(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated benzylidene group, diethoxy substitutions, and a thioxodihydro-pyrimidinedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the bromination of 4,5-diethoxybenzaldehyde to form 3-bromo-4,5-diethoxybenzaldehyde. This reaction is usually carried out using bromine in an organic solvent such as dichloromethane.
Condensation Reaction: The brominated benzaldehyde is then condensed with 1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base like sodium hydroxide or potassium carbonate. This step forms the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Debrominated compounds and reduced carbonyl derivatives.
Substitution Products: Various substituted benzylidene derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Potential use in diagnostic imaging due to its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
類似化合物との比較
Similar Compounds
5-(3-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with methoxy groups instead of ethoxy.
特性
分子式 |
C22H21BrN2O4S |
|---|---|
分子量 |
489.4g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H21BrN2O4S/c1-4-28-18-12-14(11-17(23)19(18)29-5-2)10-16-20(26)24-22(30)25(21(16)27)15-8-6-13(3)7-9-15/h6-12H,4-5H2,1-3H3,(H,24,26,30)/b16-10+ |
InChIキー |
UXXXFCGEVJYIHC-MHWRWJLKSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-hydroxy-3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394413.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B394415.png)
![2-{[1-(5-chloro-2-thienyl)ethylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B394418.png)
![2-amino-4-(3,4-dimethoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394420.png)

![2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE](/img/structure/B394422.png)
![2-[5-(3-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole](/img/structure/B394424.png)

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B394426.png)


![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B394434.png)
![7-amino-1-(dimethylamino)-4-methyl-2,5-dioxo-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-4a,7a(2H,5H)-dicarbonitrile](/img/structure/B394436.png)
